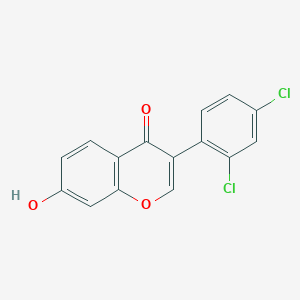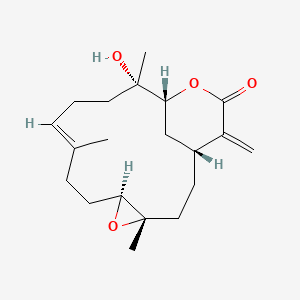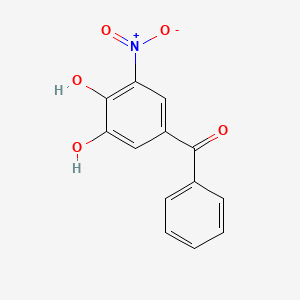
(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The compound’s chemical formula is C13H9NO5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxy-5-nitrophenyl)phenylmethanone typically involves the nitration of (3,4-dihydroxyphenyl)phenylmethanone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (3,4-Dihydroxy-5-nitrophenyl)phenylmethanone involves its interaction with various molecular targets. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity. For instance, the hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro group can undergo reduction to form reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dihydroxy-5-methoxybenzoyl)taraxerol
- (3,4-Dihydroxy-5-nitrophenyl)-[4-(hydroxymethyl)phenyl]methanone
Uniqueness
(3,4-Dihydroxy-5-nitrophenyl)phenylmethanone is unique due to its specific substitution pattern on the benzophenone core. The presence of both hydroxyl and nitro groups imparts distinct chemical reactivity and potential biological activities compared to other benzophenones .
Properties
CAS No. |
125628-96-8 |
|---|---|
Molecular Formula |
C13H9NO5 |
Molecular Weight |
259.21 g/mol |
IUPAC Name |
(3,4-dihydroxy-5-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9NO5/c15-11-7-9(6-10(13(11)17)14(18)19)12(16)8-4-2-1-3-5-8/h1-7,15,17H |
InChI Key |
MCOIDMKILOXTJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Key on ui other cas no. |
125628-96-8 |
Synonyms |
3,4-dihydroxy-5-nitrobenzophenone BIA 3-228 BIA-3-228 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
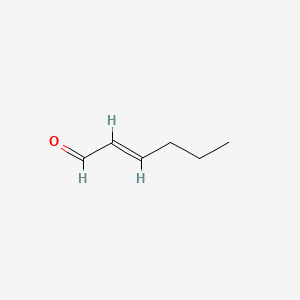
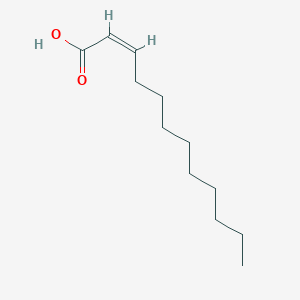

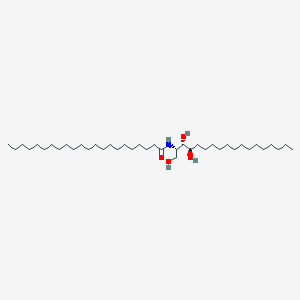
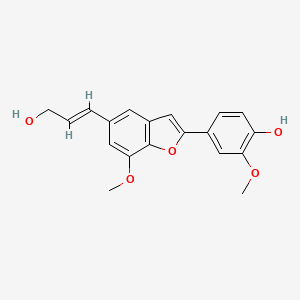
![1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1236986.png)
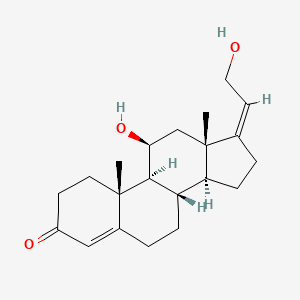
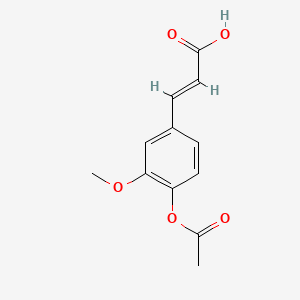
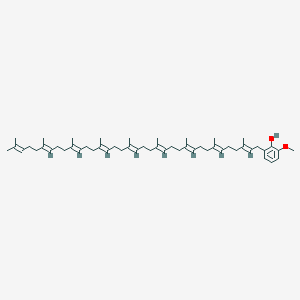
![2-[(E)-2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B1236993.png)
